Ethyl 2-(1-amino-2-methylcyclopentyl)acetate

Description

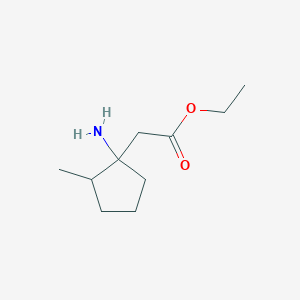

Ethyl 2-(1-amino-2-methylcyclopentyl)acetate is a cyclopentane-based ester with an amino group and a methyl substituent on the cyclopentyl ring. Its molecular formula is C₉H₁₇NO₂, and its SMILES notation is CCOC(=O)CC1(CCCC1)N (Figure 1) . The compound is structurally characterized by:

- A cyclopentane ring substituted with a methyl group at position 2 and an amino group at position 1.

- An ethyl ester functional group attached via an acetoxy linkage.

This compound is listed in chemical catalogs as a specialty intermediate, though its specific applications remain under investigation . Its structural uniqueness lies in the combination of a constrained cyclopentane ring and polar functional groups, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl 2-(1-amino-2-methylcyclopentyl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(11)6-4-5-8(10)2/h8H,3-7,11H2,1-2H3 |

InChI Key |

NRTBCSKWYPOYCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCCC1C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-amino-2-methylcyclopentyl)acetate typically involves the esterification of 2-(1-amino-2-methylcyclopentyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-(1-amino-2-methylcyclopentyl)acetic acid+ethanolacid catalystEthyl 2-(1-amino-2-methylcyclopentyl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Ethyl 2-(1-amino-2-methylcyclopentyl)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(1-amino-2-methylcyclopentyl)acetic acid and ethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Hydrolysis: 2-(1-amino-2-methylcyclopentyl)acetic acid and ethanol.

Reduction: 2-(1-amino-2-methylcyclopentyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-amino-2-methylcyclopentyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-amino-2-methylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active 2-(1-amino-2-methylcyclopentyl)acetic acid, which may then interact with biological pathways. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with ethyl 2-(1-amino-2-methylcyclopentyl)acetate but differ in substituents, ring systems, or ester groups:

Key Differences and Implications

Ring System and Substituents :

- The benzofuran derivative () exhibits aromaticity and electron-withdrawing substituents (Br, sulfinyl), enhancing its electrophilic reactivity compared to the cyclopentane-based target compound.

- The imidazopyridine analog () contains a nitrogen-rich heterocycle, likely granting it higher polarity and bioactivity.

Ester Group Modifications :

- Replacing the ethyl ester with a methyl group () reduces molecular weight (171.24 vs. 185.24) and may alter lipophilicity, impacting membrane permeability in biological systems.

Crystal Packing and Stability :

- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate forms intermolecular C–H∙∙∙O hydrogen bonds and π-π stacking, enhancing crystallinity . In contrast, the cyclopentane-based target compound’s crystal structure remains unreported.

Synthetic Accessibility :

- The nitro-substituted aromatic analog () requires multi-step synthesis, while cyclopentane derivatives like the target compound may be synthesized via regioselective methods (e.g., citric acid-mediated catalysis for related indazoles ).

Biological Activity

Ethyl 2-(1-amino-2-methylcyclopentyl)acetate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its potential biological activities, mechanisms of action, and applications in therapeutic contexts are noteworthy.

This compound can be synthesized through various organic reactions, primarily involving hydrolysis and reduction processes. The compound can hydrolyze to form 2-(1-amino-2-methylcyclopentyl)acetic acid and ethanol, while reduction can yield 2-(1-amino-2-methylcyclopentyl)ethanol. The structure features an ester functional group that is pivotal for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The ester group can undergo hydrolysis, releasing the active form, which may engage in various biological pathways. The amino group facilitates hydrogen bonding or ionic interactions with target biomolecules, influencing their functionality.

Pharmacological Investigations

Research indicates that this compound has potential therapeutic properties, particularly as a precursor to pharmacologically active compounds. It has been studied for its interactions with neurotransmitter systems and its potential anticonvulsant effects. In animal models, compounds structurally related to this compound have demonstrated dose-dependent anticonvulsant activities, suggesting a role in treating epilepsy and other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

- Anticonvulsant Activity : In experiments conducted on DBA/2 mice, compounds similar to this compound exhibited significant anticonvulsant effects at lower dosages compared to traditional treatments like gabapentin . This highlights the potential for developing new medications targeting epilepsy.

- Neuroprotective Effects : The compound's structural properties suggest it may interact with neuroprotective pathways, potentially offering benefits in conditions like Alzheimer's disease and Parkinson's disease. Its ability to bind to specific receptor subunits enhances its pharmacological profile .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.